1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene
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Overview
Description
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene is a synthetic organic compound It is characterized by the presence of chloro, dichlorophenoxy, and ethanesulfonyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene typically involves multiple steps:
Formation of 2,4-Dichlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.
Etherification: The 2,4-dichlorophenol is then reacted with 1-chloro-4-hydroxybenzene under basic conditions to form 1-chloro-4-(2,4-dichlorophenoxy)benzene.
Sulfonation: Finally, the compound is sulfonated using ethanesulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and solvent recovery systems.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products would include substituted benzene derivatives.
Oxidation: Products would include sulfonic acids.
Reduction: Products would include de-sulfonated benzene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Investigated for its potential as a pharmaceutical agent or as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals, agrochemicals, or as a component in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(2,4-dichlorophenoxy)benzene: Lacks the ethanesulfonyl group.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure.
4-Chlorobenzenesulfonyl chloride: Contains the sulfonyl chloride group but lacks the dichlorophenoxy moiety.
Uniqueness
1-Chloro-4-(2,4-dichlorophenoxy)-2-(ethanesulfonyl)benzene is unique due to the combination of chloro, dichlorophenoxy, and ethanesulfonyl groups on a single benzene ring. This unique structure may confer specific chemical reactivity and biological activity not seen in similar compounds.
Properties
CAS No. |
61166-98-1 |
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Molecular Formula |
C14H11Cl3O3S |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
1-chloro-4-(2,4-dichlorophenoxy)-2-ethylsulfonylbenzene |
InChI |
InChI=1S/C14H11Cl3O3S/c1-2-21(18,19)14-8-10(4-5-11(14)16)20-13-6-3-9(15)7-12(13)17/h3-8H,2H2,1H3 |
InChI Key |
MINBBDNDUUWNLT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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